molecular formula C16H18N2O3 B7760032 N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide

N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide

Cat. No.: B7760032
M. Wt: 286.33 g/mol
InChI Key: IEANTHQXDRPLMI-UHFFFAOYSA-N
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Description

N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . This compound is known for its unique structure, which includes a benzamide group attached to a cyclohexylidene ring with dimethyl and dioxo substitutions. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with benzamide in the presence of an amine . The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The benzamide group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-nitrobenzamide
  • N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzamide

Uniqueness

N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2)8-11(19)13(12(20)9-16)14(17)18-15(21)10-6-4-3-5-7-10/h3-7H,8-9,17H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEANTHQXDRPLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=C(N)NC(=O)C2=CC=CC=C2)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=C(N)NC(=O)C2=CC=CC=C2)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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